molecular formula C11H15BrClN B592038 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810069-90-9

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B592038
CAS No.: 1810069-90-9
M. Wt: 276.602
InChI Key: KBGXQMCRPALLTC-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a brominated derivative of tetrahydronaphthalen-1-amine, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Lacks the methyl group, affecting its steric and electronic properties

Uniqueness

The presence of both the bromine atom and the methyl group in 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13;/h5-6,11H,2-4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGXQMCRPALLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCCC2N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810069-90-9
Record name 1-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810069-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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